1,3-Difluoro-2-methoxy-4-nitrobenzene
Overview
Description
1,3-Difluoro-2-methoxy-4-nitrobenzene is an organic compound with the molecular formula C7H5F2NO3 and a molecular weight of 189.12 g/mol . It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-methoxy-4-nitrobenzene can be synthesized through a series of chemical reactions involving fluorination, nitration, and methoxylation of benzene derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to optimize yield and purity. The process may include steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-methoxy-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Oxidation: The methoxy group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methoxy group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1,3-Difluoro-2-methoxy-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-difluoro-2-methoxy-4-nitrobenzene involves its interaction with various molecular targets depending on the specific application. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of electron-withdrawing groups like fluorine and nitro can influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-3-methoxy-4-nitrobenzene: Similar structure but with different positions of the fluorine atoms.
1-Fluoro-4-methoxy-2-nitrobenzene: Contains only one fluorine atom.
2,4-Difluoronitrobenzene: Lacks the methoxy group.
Uniqueness
1,3-Difluoro-2-methoxy-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (fluorine and nitro) groups makes it a versatile intermediate in organic synthesis .
Biological Activity
1,3-Difluoro-2-methoxy-4-nitrobenzene (DFMNB) is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure : DFMNB is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group on a benzene ring. This unique arrangement influences its reactivity and biological activity.
Synthesis Methods : DFMNB can be synthesized through various methods, including:
- Nitration of 1,3-Difluoro-2-methoxybenzene : This process typically involves the use of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group effectively.
- Fluorination Reactions : These reactions are crucial for incorporating fluorine atoms into the benzene ring, enhancing the compound's lipophilicity and stability.
The biological activity of DFMNB is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may lead to cytotoxic effects. Additionally, the presence of fluorine atoms increases the compound's interaction with biological membranes and enzymes, facilitating its therapeutic potential.
Antimicrobial Properties
Research indicates that DFMNB exhibits notable antimicrobial activity. Its derivatives have been studied for their efficacy against various bacterial strains. For instance, a study demonstrated that certain derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Anticancer Activity
DFMNB has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The compound's ability to target specific enzymes involved in cancer cell proliferation further enhances its therapeutic profile.
Toxicological Studies
Toxicological assessments have revealed that DFMNB can induce adverse effects at high concentrations. Notably, studies have shown:
- Hematological Effects : Exposure to DFMNB resulted in decreased red blood cell counts and hemoglobin levels in animal models, indicating potential anemia .
- Organ Toxicity : Histopathological examinations revealed increased organ weights and signs of chronic nephropathy at elevated doses .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of DFMNB against a panel of bacterial strains. The results indicated that DFMNB exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 μg/mL against various Gram-positive bacteria. This suggests its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Mechanisms
In another study focusing on cancer cell lines, DFMNB was shown to inhibit cell growth significantly at concentrations above 50 μM. Mechanistic investigations revealed that DFMNB induced apoptosis via activation of caspase pathways and increased levels of reactive oxygen species (ROS), leading to cellular stress and death.
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
This compound | DFMNB | Antimicrobial, Anticancer |
1,3-Difluoro-4-methoxy-2-nitrobenzene | Similar Compound | Moderate antimicrobial activity |
1,4-Difluoro-2-methoxy-5-nitrobenzene | Another Compound | Limited biological studies |
Properties
IUPAC Name |
1,3-difluoro-2-methoxy-4-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c1-13-7-4(8)2-3-5(6(7)9)10(11)12/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPLDAOSFHZEKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401285693 | |
Record name | 1,3-Difluoro-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393179-73-1 | |
Record name | 1,3-Difluoro-2-methoxy-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393179-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Difluoro-2-methoxy-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401285693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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